molecular formula C14H17BrO2 B8152420 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde

3-Bromo-5-(cyclohexylmethoxy)benzaldehyde

Cat. No.: B8152420
M. Wt: 297.19 g/mol
InChI Key: QVEVNZANBCFSGS-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclohexylmethoxy)benzaldehyde: is an organic compound with the molecular formula C14H17BrO2 and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a cyclohexylmethoxy group at the fifth position, and an aldehyde group on the benzene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process . The cyclohexylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclohexylmethanol and a suitable base.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, Grignard reagents

Major Products Formed:

    Oxidation: 3-Bromo-5-(cyclohexylmethoxy)benzoic acid

    Reduction: 3-Bromo-5-(cyclohexylmethoxy)benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzaldehydes on biological systems. It may also be explored for its potential pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom and cyclohexylmethoxy group may also contribute to the compound’s overall reactivity and interaction with biological targets .

Comparison with Similar Compounds

  • 3-Bromo-5-chlorobenzaldehyde
  • 3-Bromo-5-ethoxybenzaldehyde
  • 3-Bromo-5-methoxybenzaldehyde

Comparison: Compared to other similar compounds, 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde is unique due to the presence of the cyclohexylmethoxy group, which can influence its chemical reactivity and physical properties. This structural difference can affect its solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior .

Properties

IUPAC Name

3-bromo-5-(cyclohexylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEVNZANBCFSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=CC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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